Spadin vs. Fluoxetine: Quantified Onset of Antidepressant Action
Spadin achieves a measurable antidepressant response within 4 days of treatment, whereas the classical SSRI fluoxetine requires 3–4 weeks to manifest comparable therapeutic effects [1][2]. In the novelty suppressed feeding test, a 4-day sub-chronic treatment with spadin significantly reduced latency to feed compared to both saline and fluoxetine-treated mice (p<0.001 vs. saline) [3]. This temporal advantage is mechanistically linked to spadin's direct TREK-1 channel antagonism rather than indirect monoaminergic modulation [1].
| Evidence Dimension | Time to onset of antidepressant behavioral effect |
|---|---|
| Target Compound Data | Spadin: 4 days of treatment |
| Comparator Or Baseline | Fluoxetine: 3–4 weeks (21–28 days) of treatment |
| Quantified Difference | Spadin acts 5.25–7× faster (21–28 days vs. 4 days) |
| Conditions | Mouse behavioral models: Forced Swimming Test (FST) and Novelty Suppressed Feeding Test; intravenous spadin administration |
Why This Matters
Procurement for research programs targeting rapid-onset antidepressant mechanisms should prioritize spadin over fluoxetine, as it enables experimental timelines compressed by approximately 5- to 7-fold.
- [1] Mazella J, Pétrault O, Lucas G, et al. Spadin, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design. PLoS Biol. 2010;8(4):e1000355. View Source
- [2] Djillani A, Pietri M, Mazella J, Heurteaux C, Borsotto M. Fighting against depression with TREK-1 blockers: Past and future. A focus on spadin. Pharmacol Ther. 2019;194:185-198. View Source
- [3] Mazella J, et al. Figure 5: Subchronic and chronic antidepressant effects of Spadin. PLoS Biol. 2010;8(4):e1000355. View Source
